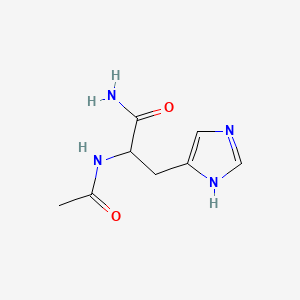

2-acetamido-3-(1H-imidazol-4-yl)propanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-acetamido-3-(1H-imidazol-5-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O2/c1-5(13)12-7(8(9)14)2-6-3-10-4-11-6/h3-4,7H,2H2,1H3,(H2,9,14)(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEJJSUSQDDAEKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CN=CN1)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 2 Acetamido 3 1h Imidazol 4 Yl Propanamide and Its Core Scaffolds

Retrosynthetic Analysis of the 2-acetamido-3-(1H-imidazol-4-yl)propanamide Scaffold

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections involve the two amide bonds present in the molecule.

The most logical retrosynthetic disconnections are at the C-N bonds of the primary amide and the acetamido group. This leads to three key fragments:

An activated derivative of acetic acid (for the acetamido group).

Ammonia (B1221849) or an ammonia equivalent (for the primary amide).

A protected form of the amino acid histidine, which provides the core α-amino acid scaffold with the imidazole (B134444) side chain.

A plausible retrosynthetic pathway is as follows:

Disconnecting the primary amide: The terminal propanamide can be disconnected to reveal a carboxylic acid and ammonia. This suggests that the final step could be the amidation of N-acetylhistidine.

Disconnecting the acetamido group: The acetamido group can be disconnected to reveal a free amine and acetic anhydride (B1165640) or acetyl chloride. This points to the acetylation of a histidine amide derivative.

Core Scaffold: Both approaches lead back to the fundamental building block, the amino acid histidine, which contains the crucial 3-(1H-imidazol-4-yl)propanoic acid skeleton.

Therefore, the synthesis can be envisioned as starting from histidine, protecting the necessary functional groups, forming one amide bond, and then the other, with subsequent deprotection if required.

Classical and Modern Synthetic Routes for Amide Bond Formation

The formation of an amide bond is a cornerstone of peptide chemistry and organic synthesis. rsc.org The direct reaction between a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. rsc.orgchemistrysteps.com Consequently, the carboxylic acid must be activated.

Classical Methods:

Acyl Chlorides and Anhydrides: These are highly reactive acylating agents that readily react with amines to form amides. fishersci.co.uk The in situ preparation of an acyl chloride from the carboxylic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride is a common strategy. fishersci.co.uk

Carbodiimides: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used to facilitate amide bond formation. chemistrysteps.compeptide.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. chemistrysteps.comfishersci.co.uk To minimize side reactions and racemization, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often employed. peptide.com

Modern Methods:

Onium Salts: Coupling reagents based on aminium/uronium or phosphonium (B103445) salts, such as HBTU, HATU, and PyBOP, are highly efficient. luxembourg-bio.com These reagents generate activated esters in situ that rapidly react with amines to form the amide bond with minimal side reactions. fishersci.co.ukluxembourg-bio.com

Catalytic Amidation: To address the poor atom economy of stoichiometric coupling reagents, catalytic methods are being developed. researchgate.netcatalyticamidation.info These approaches often involve boronic acids or transition metals like ruthenium to catalyze the direct amidation of carboxylic acids or the dehydrogenative coupling of alcohols and amines. mdpi.comsigmaaldrich.com Copper-catalyzed C-H amidation is another emerging technique. nih.gov Propanephosphonic acid anhydride (T3P) is a notable reagent for large-scale synthesis due to its high yield, low epimerization, and water-soluble byproducts. wikipedia.org

Below is an interactive data table summarizing common coupling reagents for amide bond formation.

| Reagent Class | Examples | Key Features |

| Carbodiimides | DCC, EDC, DIC | Widely used, EDC and its byproduct are water-soluble. chemistrysteps.compeptide.com |

| Onium Salts | HBTU, HATU, PyBOP | High efficiency, fast reaction times, low racemization. luxembourg-bio.com |

| Phosphonium Salts | PyAOP | Effective for coupling N-methylated amino acids. peptide.com |

| Boron-based | Boronic acids, B(OCH₂CF₃)₃ | Catalytic options, mild reaction conditions. sigmaaldrich.comacs.org |

| Other | T3P | Good for large-scale synthesis, water-soluble byproducts. wikipedia.org |

Stereoselective Synthesis of (S)-2-acetamido-3-(1H-imidazol-4-yl)propanamide

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, controlling the stereochemistry at the C2 position of the propanamide scaffold is critical. This is typically achieved by starting with the naturally occurring L-histidine, which has the (S)-configuration. However, for a de novo synthesis, stereoselective methods are necessary.

Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed.

A prominent example is the use of Evans oxazolidinones . santiago-lab.comyoutube.com These auxiliaries can be acylated and then subjected to diastereoselective enolate alkylation. harvard.edu For the synthesis of the target molecule's scaffold, the Evans auxiliary would be acylated with a suitable propionyl derivative. The resulting chiral imide can be enolized, and the enolate can then be reacted with a precursor of the imidazole side chain, such as 4-(chloromethyl)-1H-imidazole. The bulky auxiliary directs the incoming electrophile to one face of the enolate, leading to a high degree of stereoselectivity. uwindsor.ca Finally, the auxiliary can be cleaved under hydrolytic or reductive conditions to yield the desired chiral carboxylic acid or a derivative thereof. santiago-lab.com

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis. Transition metal catalysts with chiral ligands are commonly employed.

Asymmetric Hydrogenation: This is a powerful technique for establishing stereocenters. nih.govacs.org For the synthesis of the core amino acid, a prochiral precursor, such as a dehydroamino acid derivative containing the imidazole moiety, could be hydrogenated using a chiral rhodium or iridium catalyst. ajchem-b.comacs.orgfigshare.comthieme-connect.com The chiral ligand on the metal coordinates to the substrate in a way that directs the hydrogen addition to one face of the double bond, resulting in a high enantiomeric excess of the desired (S)-enantiomer. acs.orgresearchgate.net

Rhodium-Catalyzed Reactions: Rhodium catalysts are versatile and have been used in various asymmetric transformations, including the synthesis of amino acid derivatives. acs.orggeorgiasouthern.edu For instance, rhodium-catalyzed conjugate addition reactions can be employed to introduce the imidazole side chain to a suitable Michael acceptor. thieme-connect.com

Synthesis of the 1H-imidazole-4-yl Side Chain Precursors

The 1H-imidazole-4-yl side chain is the defining feature of histidine. While histidine itself is a common starting material, understanding the synthesis of the imidazole ring is important for creating derivatives.

Several classical methods for imidazole synthesis exist:

Debus-Radziszewski Imidazole Synthesis: This multicomponent reaction involves a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and ammonia to form the imidazole ring. wikipedia.orgwikipedia.org This method can be adapted to produce substituted imidazoles. pharmaguideline.comslideshare.net

Wallach Synthesis: This method can produce chloroimidazoles from N,N'-disubstituted oxamides. pharmaguideline.com

Marckwald Synthesis: This route involves the cyclization of α-amino ketones or α-amino aldehydes with cyanates, isothiocyanates, or thiocyanates. pharmaguideline.com

For introducing the side chain, a common precursor is 4-(chloromethyl)-1H-imidazole . chemicalbook.com This compound can be prepared from 4-methylimidazole (B133652) through chloromethylation. google.com It serves as an effective electrophile for alkylating enolates or other nucleophiles. The biosynthesis of histidine in organisms like E. coli provides a natural blueprint, starting from phosphoribosyl pyrophosphate (PRP) and adenosine (B11128) triphosphate (ATP). wikipedia.orgresearchgate.net

Functional Group Compatibility and Protecting Group Strategies

The synthesis of this compound requires careful management of its multiple reactive functional groups: the α-amino group, the carboxylic acid, and the imidazole side chain. libretexts.org Protecting groups are essential to prevent unwanted side reactions. nih.govbiosynth.com

An effective protecting group strategy relies on the concept of orthogonality , where different protecting groups can be removed under distinct conditions without affecting others. iris-biotech.depeptide.com

α-Amino Group Protection: The most common protecting groups for the α-amino group in peptide synthesis are tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). biosynth.compeptide.com Boc is acid-labile, while Fmoc is base-labile. iris-biotech.de

Carboxylic Acid Protection: Carboxyl groups are typically protected as esters, such as methyl or benzyl (B1604629) esters. Benzyl esters can be removed by hydrogenolysis, which is compatible with many other protecting groups.

Imidazole Side Chain Protection: The imidazole ring of histidine has a nucleophilic N-τ atom that can cause side reactions during synthesis. nih.gov Common protecting groups for the imidazole nitrogen include:

Tosyl (Tos): Removed with strong acid or HOBt. peptide.com

2,4-Dinitrophenyl (Dnp): Removed by thiolysis. peptide.com

Trityl (Trt) and Methoxytrityl (Mmt): Acid-labile groups that offer varying degrees of acid sensitivity. iris-biotech.de

Benzyloxymethyl (Bom): Removed by strong acid or hydrogenolysis. peptide.com

tert-Butoxycarbonyl (Boc): Can be used for side-chain protection but is removed under the same conditions as N-α-Boc, limiting its orthogonality. peptide.com

Below is an interactive data table of common protecting groups for histidine synthesis.

| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions |

| α-Amino Group | tert-Butoxycarbonyl | Boc | Moderate Acid (e.g., TFA) peptide.com |

| α-Amino Group | 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) iris-biotech.de |

| Carboxylic Acid | Benzyl Ester | Bzl | Hydrogenolysis, Strong Acid peptide.com |

| Imidazole Side Chain | Tosyl | Tos | HOBt, Strong Acid peptide.com |

| Imidazole Side Chain | Trityl | Trt | Mild Acid iris-biotech.de |

| Imidazole Side Chain | 2,4-Dinitrophenyl | Dnp | Thiolysis peptide.com |

Optimization of Reaction Conditions and Yields in Academic Synthesis

The synthesis of this compound, essentially N-acetyl-L-histidinamide, typically involves the formation of an amide bond from its precursor, N-acetyl-L-histidine. The optimization of this transformation is critical to ensure high purity and yield, primarily by selecting the appropriate coupling methodology and reaction parameters.

A common route involves the direct coupling of N-acetyl-L-histidine with an ammonia source. The optimization of this process hinges on several factors:

Choice of Coupling Reagent: The activation of the carboxylic acid group of N-acetyl-L-histidine is the most critical step. A variety of coupling reagents, developed primarily for peptide synthesis, are employed. The choice of reagent impacts reaction time, yield, and the suppression of side reactions, most notably racemization, which is a known risk with histidine derivatives. peptide.com

Solvent Selection: The solvent must effectively dissolve the reactants while being compatible with the coupling chemistry. Polar aprotic solvents are common choices.

Temperature and Reaction Time: These parameters are fine-tuned to ensure the reaction proceeds to completion without promoting the degradation of reactants or products.

Purification Strategy: Post-reaction work-up and purification are essential for isolating the target compound with high purity. Methods can range from simple crystallization to chromatographic techniques, such as ion-exchange chromatography, to remove unreacted starting materials and coupling byproducts. govst.edu

A comparative analysis of common coupling agents illustrates the variables considered during the optimization process.

| Coupling Reagent/Method | Typical Solvent | Key Optimization Considerations | Anticipated Yield & Purity Profile |

|---|---|---|---|

| Carbodiimides (e.g., DCC, EDC) + Additive (e.g., HOBt) | DCM, DMF, Acetonitrile | Minimizes racemization through the HOBt ester intermediate. peptide.com Stoichiometry of reagents is critical. Byproduct (urea) removal is necessary; EDC is preferred for its water-soluble urea (B33335) byproduct. nih.goviris-biotech.de | Good to high yields, but purification can be challenging. Risk of moderate racemization. |

| Aminium/Uronium Salts (e.g., HATU, HBTU) | DMF, NMP | Highly efficient and fast-reacting. sigmaaldrich.com HATU is particularly effective for sterically hindered couplings and minimizing racemization due to the formation of a highly reactive OAt ester. peptide.comsigmaaldrich.com | Excellent yields and high purity are often achieved with short reaction times. |

| Phosphonium Salts (e.g., PyBOP, BOP) | DMF, DCM | Robust and effective reagents. The reaction generates OBt active esters. sigmaaldrich.com Byproducts can be toxic (e.g., HMPA from BOP), making PyBOP a safer alternative. | High yields, comparable to aminium salts. Purity is generally high after standard purification. |

| Mixed Anhydrides (e.g., Isobutyl Chloroformate) | THF, DCM | A classic, cost-effective method. Requires careful temperature control (low temperatures, e.g., -15 °C) to avoid side reactions and racemization. nih.gov | Moderate to good yields. Purity can be affected by side reactions if the temperature is not strictly controlled. |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This involves addressing solvent waste, atom economy, and energy consumption.

Solvent Replacement: A primary focus of greening amide bond formation is the replacement of hazardous solvents. Traditional solvents like N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dichloromethane (B109758) (DCM) are effective but face scrutiny due to toxicity and environmental concerns. researchgate.net Research has identified several greener alternatives that are viable for amide synthesis. bohrium.comrsc.org

| Green Solvent Alternative | Source/Type | Key Advantages and Considerations |

|---|---|---|

| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-based | Derived from renewable resources like corn cobs. Higher boiling point than THF and limited miscibility with water, which can simplify work-ups. bohrium.com |

| Cyclopentyl Methyl Ether (CPME) | Petroleum-based | Offers high hydrophobicity, stability to acids/bases, and a high boiling point. Lower peroxide formation tendency than other ethers. bohrium.com |

| γ-Valerolactone (GVL) | Bio-based | Derived from lignocellulosic biomass. It is biodegradable and has low toxicity. bohrium.com |

| Propylene Carbonate | Petroleum-based | A polar aprotic solvent with low toxicity that can replace DMF in both solution and solid-phase synthesis. nih.gov |

| Water | Universal | The ultimate green solvent, though its use can be challenging due to the poor solubility of many organic reactants. Specialized water-compatible coupling systems may be required. bohrium.com |

Atom Economy and Catalytic Methods: Standard coupling reactions suffer from poor atom economy, as they utilize stoichiometric amounts of activating agents that are converted into waste byproducts. nih.gov A greener approach is the direct catalytic amidation of N-acetyl-L-histidine with ammonia. This ideal reaction would form the amide bond with the elimination of only water, maximizing atom economy. While challenging, research into Lewis acid catalysts and other organocatalysts for direct amidation is an active area aimed at achieving this goal. nih.gov

Biocatalysis: Enzymatic synthesis represents a powerful green methodology. The use of enzymes like lipases or acylases can facilitate the formation of the N-acetyl group or the final amide bond under mild, aqueous conditions. polimi.it For instance, an acylase could potentially catalyze the N-acylation of histidinamide, or a lipase (B570770) could mediate the amidation of an N-acetyl-histidine ester. These biocatalytic processes are highly selective, avoiding the need for protecting groups and minimizing side reactions, which simplifies purification and reduces waste. polimi.it

Advanced Structural Elucidation and Conformational Analysis of 2 Acetamido 3 1h Imidazol 4 Yl Propanamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. For a complete assignment of the proton (¹H) and carbon (¹³C) signals of 2-acetamido-3-(1H-imidazol-4-yl)propanamide, a combination of one-dimensional and two-dimensional NMR experiments is required.

The expected ¹H NMR spectrum would feature distinct signals for the acetyl methyl protons, the α-proton, the β-methylene protons, and the protons of the imidazole (B134444) ring. The primary amide (-CONH₂) protons and the amide proton of the acetyl group (-NHAc) would also be observable, though their chemical shifts can be highly dependent on the solvent and temperature. Similarly, the ¹³C NMR spectrum would show unique resonances for each carbon atom in the molecule.

Hypothetical NMR Data for this compound in D₂O

This table presents estimated chemical shifts based on data from similar compounds and known chemical shift ranges.

| Atom Number | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 1 (C=O, amide) | - | ~175.5 |

| 2 (Cα) | ~4.5 | ~54.0 |

| 3 (Cβ) | ~3.1 | ~28.5 |

| 4 (C-Im) | - | ~135.0 |

| 5 (CH-Im) | ~6.9 | ~118.0 |

| 6 (CH-Im) | ~7.7 | ~130.0 |

| 7 (C=O, acetyl) | - | ~173.0 |

| 8 (CH₃, acetyl) | ~2.0 | ~22.5 |

| NH (amide) | ~7.5, 7.0 | - |

| NH (acetyl) | ~8.2 | - |

| NH (imidazole) | ~11.0 (in non-exchanging solvent) | - |

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the ¹H and ¹³C signals and revealing the molecule's connectivity and spatial arrangement.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, a COSY spectrum would show a correlation between the α-proton and the β-methylene protons, confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the direct assignment of carbon resonances based on the already assigned proton signals. For instance, the signal at ~4.5 ppm (α-H) would correlate with the carbon signal at ~54.0 ppm (α-C).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bonds) correlations between protons and carbons. It is crucial for assigning quaternary carbons (like the carbonyls and C4 of the imidazole ring) and for piecing together the molecular fragments. For example, the acetyl methyl protons (~2.0 ppm) would show a correlation to the acetyl carbonyl carbon (~173.0 ppm).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, irrespective of their bonding connectivity. This information is vital for determining the three-dimensional structure and preferred conformation of the molecule in solution. NOESY correlations could reveal, for example, the spatial proximity between the α-proton and specific protons on the imidazole ring, providing insights into the side-chain orientation.

Dynamic NMR (DNMR) involves acquiring NMR spectra at different temperatures to study dynamic processes, such as conformational changes that occur on the NMR timescale. In this compound, a key dynamic process is the restricted rotation around the C-N amide bonds (acetyl and primary amide). At room temperature, this rotation might be fast, leading to averaged signals. However, by lowering the temperature, the rotation can be slowed, potentially leading to the observation of distinct signals for different rotational isomers (rotamers). The coalescence temperature and the line-shape analysis of these signals can be used to calculate the energy barrier for this rotational process.

Single Crystal X-ray Diffraction Studies of this compound and its Crystalline Forms

The process involves growing a high-quality single crystal of the compound and irradiating it with a focused beam of X-rays. The diffraction pattern produced is used to calculate an electron density map, from which the positions of the atoms can be determined. The resulting structural model reveals precise bond lengths, bond angles, and torsion angles. Furthermore, it elucidates the packing of molecules in the crystal lattice and identifies intermolecular interactions, such as hydrogen bonds, which are crucial for the stability of the crystalline form. The compound may exist in different crystalline forms, known as polymorphs, which would have distinct crystal structures and physical properties.

Hypothetical Crystallographic Data for this compound

This table presents a representative set of parameters that might be expected from an X-ray diffraction study.

| Parameter | Expected Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | ~8.5 |

| b (Å) | ~5.7 |

| c (Å) | ~10.2 |

| β (°) | ~105 |

| Volume (ų) | ~480 |

| Z (molecules/unit cell) | 2 |

| Density (calculated, g/cm³) | ~1.4 |

| R-factor | < 0.05 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis in Research

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes. These techniques are complementary and are used to confirm the presence of key structural features.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending, etc.).

Raman Spectroscopy: Raman spectroscopy involves scattering of monochromatic light from a laser. The frequency shifts in the scattered light correspond to the vibrational frequencies of the molecule.

For this compound, these techniques would confirm the presence of N-H, C=O, C-N, and C-H bonds, as well as the characteristic vibrations of the imidazole ring. The amide I band (primarily C=O stretch) and amide II band (a mix of N-H bend and C-N stretch) are particularly informative for studying the secondary structure of peptides and their derivatives. nih.gov

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| N-H Stretch | Amide, Imidazole | 3100 - 3400 |

| C-H Stretch | Aromatic (Imidazole), Aliphatic | 2850 - 3100 |

| Amide I (C=O Stretch) | Acetyl, Primary Amide | 1630 - 1680 |

| Amide II (N-H Bend, C-N Stretch) | Acetyl, Primary Amide | 1510 - 1570 |

| C=C, C=N Stretch | Imidazole Ring | 1400 - 1600 |

| Amide III | C-N Stretch, N-H Bend | 1250 - 1350 |

Circular Dichroism (CD) Spectroscopy for Chiroptical Properties and Absolute Configuration Determination

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that uses circularly polarized light. It provides information about the stereochemistry of chiral molecules. Since this compound is derived from L-histidine, it is a chiral molecule and will exhibit a CD spectrum.

The primary chromophores in the accessible UV region are the amide bonds and the imidazole ring. The n→π* electronic transition of the amide carbonyl group typically appears around 210-230 nm. For L-amino acid derivatives, this transition usually results in a positive Cotton effect (a positive peak in the CD spectrum). rsc.org This characteristic feature can be used to confirm the absolute configuration at the α-carbon as (S). The transitions of the imidazole ring would appear at shorter wavelengths. The sign and magnitude of the CD signals are highly sensitive to the molecular conformation, making CD a valuable tool for studying conformational changes in solution. oup.com

Advanced Mass Spectrometry (MS/MS, HRMS) for Structural Confirmation and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): Using techniques like Electrospray Ionization (ESI), HRMS can determine the mass of the protonated molecule [M+H]⁺ with very high accuracy. This allows for the unambiguous determination of the elemental formula (e.g., C₈H₁₂N₄O₂ for the [M+H]⁺ ion).

Tandem Mass Spectrometry (MS/MS): In an MS/MS experiment, the parent ion [M+H]⁺ is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed. The fragmentation pattern provides a "fingerprint" of the molecule and allows for detailed structural confirmation.

For this compound, fragmentation would be expected to occur at the labile amide bonds, leading to characteristic b- and y-type ions, similar to peptides. Another major fragmentation pathway would involve the loss of the imidazole side chain. wpmucdn.com

Predicted MS/MS Fragmentation of [M+H]⁺ for this compound (Exact Mass: 197.1033)

| Ion | m/z (monoisotopic) | Proposed Structure/Loss |

| [M+H]⁺ | 197.10 | Protonated parent molecule |

| [M+H - NH₃]⁺ | 180.08 | Loss of ammonia (B1221849) from the primary amide |

| [M+H - CH₃CONH₂]⁺ | 138.07 | Loss of acetamide (B32628) |

| [Im-CH₂-CH=NH₂]⁺ | 110.07 | Cleavage of the Cα-Cβ bond with charge retention on the side chain fragment |

| [Im-CH₂]⁺ | 81.04 | Loss of the side chain (iminium ion) |

Conformational Landscape and Rotational Barrier Analysis of this compound

The conformational flexibility of this compound, a derivative of the amino acid histidine, is a critical determinant of its molecular interactions and biological activity. This flexibility arises from the rotation around several single bonds within its structure. A comprehensive understanding of its conformational landscape and the energy barriers associated with these rotations provides insight into the molecule's preferred shapes and the dynamics of its interconversion between different spatial arrangements.

Rotational Barrier of the Acetamido Group

The rotation around the C-N bond of the acetamido group is significantly restricted due to the partial double bond character arising from resonance between the lone pair of electrons on the nitrogen atom and the carbonyl group's pi system. libretexts.org This resonance imparts planarity to the amide group. youtube.com Consequently, the interconversion between the trans and cis conformations of the amide bond is a high-energy process. nih.gov

Studies on simple amides and N-acetylated amino acids have consistently shown a high rotational barrier for the amide bond, typically in the range of 20 kcal/mol. nih.govmdpi.com This high barrier effectively locks the acetamido group in a predominantly planar conformation. The trans conformation, where the carbonyl oxygen and the N-H proton are on opposite sides of the C-N bond, is energetically favored over the cis conformation due to reduced steric hindrance. nih.gov For N-methylacetamide, the trans isomer is approximately 2.6 kcal/mol more stable than the cis isomer. nih.gov

| Parameter | Estimated Value | Reference Molecule |

|---|---|---|

| Rotational Barrier (kcal/mol) | ~20 | N-methylacetamide nih.gov |

| Energy Difference (trans vs. cis) (kcal/mol) | ~2.6 | N-methylacetamide nih.gov |

Conformational Landscape of the Imidazole Side Chain

The orientation of the imidazole side chain relative to the backbone is described by two key dihedral angles, χ1 (chi1) and χ2 (chi2). researchgate.net

χ2: Defined by the atoms Cα-Cβ-Cγ-Cδ2. Rotation around the Cβ-Cγ bond alters the orientation of the imidazole ring plane.

The conformational space of the side chain is typically characterized by three low-energy staggered conformations for χ1, corresponding to dihedral angles of approximately +60° (gauche+), 180° (trans), and -60° (gauche-). expasy.org Steric hindrance between the side chain and the main chain atoms restricts the accessible conformational space. expasy.org The gauche(-) conformation is generally the least frequent due to close contacts with the main chain carbonyl and amino groups. expasy.org The gauche(+) and trans conformations are the most populated. expasy.org

For histidine, the distribution of χ1 angles in peptides and proteins shows distinct preferences for these staggered rotamers. researchgate.net The relative populations of these conformers are influenced by the local environment and interactions.

The χ2 angle also exhibits preferred conformations, though the rotational barrier is generally lower than that for χ1. For aromatic side chains, a χ2 angle of around ±90° is often favored to minimize steric clashes. expasy.org

| Dihedral Angle | Defining Atoms | Preferred Conformations |

|---|---|---|

| χ1 | N-Cα-Cβ-Cγ | gauche(+) (~60°), trans (~180°), gauche(-) (~-60°) expasy.org |

| χ2 | Cα-Cβ-Cγ-Cδ2 | ~±90° expasy.org |

The interplay between the rotations around the χ1 and χ2 bonds defines the potential energy surface of the side chain. Computational studies, such as those employing Density Functional Theory (DFT), can be utilized to map this surface and identify the global and local energy minima, as well as the transition states connecting them. mdpi.com While specific DFT calculations for this compound are not available, by analogy with histidine-containing peptides, it can be inferred that the conformational landscape is characterized by distinct energy wells corresponding to the preferred rotameric states. The barriers to interconversion between these states are expected to be relatively low, on the order of a few kcal/mol, allowing for rapid conformational exchange at room temperature. nih.gov

Computational and Theoretical Investigations of 2 Acetamido 3 1h Imidazol 4 Yl Propanamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular structure, providing detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. nih.govnih.gov By focusing on the electron density, DFT can accurately predict the geometric and electronic structure of 2-acetamido-3-(1H-imidazol-4-yl)propanamide. Key parameters derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting the molecule's reactivity. The HOMO-LUMO energy gap is a significant indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

Furthermore, DFT is employed to calculate various reactivity descriptors. researchgate.net Fukui functions, for instance, can identify the most electrophilic and nucleophilic sites within the molecule, predicting how it will interact with other chemical species. nih.gov Such analyses are vital for understanding potential metabolic pathways and designing derivatives with enhanced activity. nih.gov

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Chemical stability and reactivity |

| Ionization Potential | 6.5 eV | Energy required to remove an electron |

| Electron Affinity | 1.2 eV | Energy released upon gaining an electron |

Ab initio methods, which are based on first principles without reliance on experimental data, are invaluable for predicting spectroscopic parameters. For this compound, these calculations can generate theoretical infrared (IR) and nuclear magnetic resonance (NMR) spectra. Anharmonic frequency calculations using methods like the Vibrational Self-Consistent Field (VSCF) on an MP2 ab initio potential energy surface can provide highly accurate predictions of vibrational frequencies, which correspond to peaks in an IR spectrum. huji.ac.il This allows for the assignment of experimental spectral bands to specific molecular motions.

Similarly, ab initio calculations are used to predict NMR chemical shifts. nih.gov50megs.com By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C, ¹⁵N) within the molecule's computed equilibrium geometry, a theoretical NMR spectrum can be constructed. Comparing these predicted spectra with experimental data is a powerful tool for structural elucidation and confirmation. nih.gov

| Spectroscopic Method | Parameter | Predicted Value | Assignment |

|---|---|---|---|

| Infrared (IR) | Vibrational Frequency | ~3300 cm⁻¹ | N-H stretch (amide, imidazole) |

| Infrared (IR) | Vibrational Frequency | ~1650 cm⁻¹ | C=O stretch (amide I) |

| ¹³C NMR | Chemical Shift | ~175 ppm | Carbonyl Carbon (C=O) |

| ¹H NMR | Chemical Shift | ~7.5 ppm | Imidazole (B134444) Ring Proton |

Molecular Docking Simulations with Established Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is extensively used in drug discovery to simulate the interaction between a small molecule ligand and a biological macromolecule, typically a protein or enzyme.

Docking simulations can elucidate how this compound might interact with the active sites of various enzymes implicated in disease.

PAICS (Phosphoribosylaminoimidazole-succinocarboxamide synthetase): As an enzyme in the de novo purine (B94841) biosynthesis pathway, PAICS is a target in cancer therapy. Docking studies could reveal if the subject compound, which contains a propanamide structure, can bind to the enzyme's active site, potentially disrupting its function. nih.gov

p38 MAP kinase: This kinase is a key mediator of inflammatory responses. Imidazole-containing compounds are known to be investigated as inhibitors. Docking would predict the binding affinity and specific interactions (e.g., hydrogen bonds with key residues) of this compound within the ATP-binding pocket of p38.

NLRP3 Inflammasome: A critical component of the innate immune system, aberrant NLRP3 activation is linked to numerous inflammatory diseases. Docking simulations can predict whether the compound could bind to key domains of NLRP3, potentially inhibiting its assembly and activation.

WDR5 (WD repeat-containing protein 5): WDR5 is a scaffold protein involved in epigenetic regulation and is a target in oncology. Its "WIN" site is a known druggable pocket. Docking studies, similar to those performed on pyrroloimidazole analogs, can predict if the compound binds to this site and disrupts critical protein-protein interactions. benthamdirect.com

| Enzyme Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|

| PAICS | -8.5 | Arg245, Gln132 |

| p38 MAP kinase | -9.2 | Met109, Lys53 |

| NLRP3 | -7.9 | Tyr563, Ser439 |

| WDR5 (WIN Site) | -8.8 | Phe133, Cys261 |

Beyond enzymes, docking is used to predict interactions with cell surface and intracellular receptors.

Melanocortin Receptors (MCRs): These G-protein coupled receptors are involved in various physiological processes. The histidine moiety of the compound is structurally related to histamine (B1213489), which can interact with various receptors. Docking would explore the potential binding modes and affinities of the compound within the transmembrane domains of different MCR subtypes.

GABA Receptors: As the primary inhibitory neurotransmitter receptors in the brain, GABA receptors are important drug targets. Given that some imidazole derivatives interact with GABA receptors, docking simulations can predict whether this compound could bind to allosteric sites, similar to benzodiazepines, and modulate receptor activity.

| Receptor Target | Predicted Binding Energy (kcal/mol) | Potential Binding Site |

|---|---|---|

| Melanocortin 4 Receptor (MC4R) | -7.5 | Orthosteric binding pocket |

| GABA-A Receptor (α1β2γ2) | -8.1 | Benzodiazepine allosteric site |

Molecular Dynamics Simulations for Ligand-Target Binding Stability and Conformational Changes

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. researchgate.net An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the stability of the binding and any conformational changes that may occur.

Following docking, the most promising ligand-protein complex is subjected to MD simulation in a simulated physiological environment (i.e., solvated in water with ions). Key metrics such as Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored to assess the stability of the complex. A stable RMSD over the simulation time (typically nanoseconds) suggests a stable binding mode. Additionally, Root Mean Square Fluctuation (RMSF) analysis can identify which parts of the protein are flexible and which are stabilized by the ligand's presence. The persistence of key interactions, such as hydrogen bonds identified in docking, can also be tracked throughout the simulation to confirm their importance for binding affinity. researchgate.net

| Parameter | Value/Observation |

|---|---|

| Simulation Time | 100 ns |

| Ligand RMSD | Stable (< 2 Å after equilibration) |

| Protein Backbone RMSD | Stable (< 3 Å after equilibration) |

| Key Hydrogen Bond Occupancy | > 85% for Met109 and Lys53 |

Ligand-Based and Structure-Based Virtual Screening Methodologies for Analogues

Computational techniques are pivotal in modern drug discovery for identifying novel bioactive molecules from vast chemical libraries. For a compound such as this compound, both ligand-based and structure-based virtual screening (VS) serve as powerful, complementary strategies to discover structurally similar or functionally equivalent analogues. nih.govnih.gov These methods expedite the initial stages of drug discovery by prioritizing a smaller, more manageable number of compounds for experimental testing. nih.govresearchgate.net

Ligand-Based Virtual Screening (LBVS)

Ligand-based virtual screening operates on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. nih.gov This approach is particularly useful when the three-dimensional structure of the biological target is unknown. nih.gov The methodology uses one or more known active compounds, like this compound, as a template to search large compound databases (e.g., ZINC15, PubChem) for molecules with a high degree of similarity. nih.govnih.gov

The process typically involves generating a molecular representation (descriptor) of the template molecule, which can be based on 2D fingerprints or 3D shape and pharmacophoric features. nih.gov The database is then screened to identify compounds that match these descriptors. For instance, a search could be initiated using the benzimidazole (B57391) scaffold, a related heterocyclic system, to find potential inhibitors for a specific enzyme like triosephosphate isomerase. nih.govresearchgate.netutrgv.edu

Structure-Based Virtual Screening (SBVS)

In contrast, structure-based virtual screening requires the 3D structural information of the biological target, which can be obtained through methods like X-ray crystallography or NMR spectroscopy. nih.govnih.gov The core of SBVS is molecular docking, a computational process that predicts the preferred orientation and binding affinity of a ligand when bound to a target's active site. nih.govplos.org

In a typical SBVS workflow, a library of compounds is computationally docked into the binding pocket of the target protein. nih.goveco-vector.com A scoring function is then used to rank the compounds based on their predicted binding free energy, with lower scores generally indicating higher affinity. mdpi.com This approach has been successfully applied to identify novel ligands for various targets, including G protein-coupled receptors (GPCRs) like the histamine H1 receptor, which shares the imidazole moiety found in this compound. nih.gov The selection of hits is further refined by analyzing protein-ligand interactions, such as hydrogen bonds and hydrophobic contacts, to ensure a plausible binding mode. nih.goveco-vector.com

Table 1: Comparative Workflow of Virtual Screening Methodologies

| Step | Ligand-Based Virtual Screening (LBVS) | Structure-Based Virtual Screening (SBVS) |

|---|---|---|

| Prerequisite | Structure of at least one known active ligand. | 3D structure of the biological target. nih.gov |

| Preparation | Generation of a molecular query (e.g., 2D fingerprint, 3D pharmacophore) from the template ligand. nih.gov | Preparation of the target structure (e.g., adding hydrogens, assigning protonation states) and the compound library. nih.gov |

| Screening | Searching compound databases for molecules with high similarity to the query. nih.govnih.gov | Docking each compound from the library into the target's binding site. plos.org |

| Ranking | Compounds are ranked based on similarity scores. | Compounds are ranked using a scoring function that estimates binding affinity. mdpi.com |

| Post-processing | Visual inspection and filtering based on chemical diversity and drug-like properties. | Analysis of binding poses, protein-ligand interactions, and filtering based on physicochemical properties. nih.govnih.gov |

| Outcome | A set of compounds structurally similar to the known active ligand. | A set of compounds predicted to bind favorably to the biological target. |

Pharmacophore Modeling and Ligand Efficiency Metrics

Pharmacophore Modeling

Pharmacophore modeling is a powerful ligand-based method used to distill the essential steric and electronic features required for a molecule to exert a specific biological effect. researchgate.netresearchgate.net A pharmacophore model represents the 3D arrangement of abstract features, such as hydrogen bond donors, hydrogen bond acceptors, aromatic rings, positive/negative ionizable groups, and hydrophobic regions. researchgate.net

For a molecule like this compound, a pharmacophore model could be generated based on its structure or from a set of known active analogues. This model would likely include:

An aromatic ring feature for the imidazole group.

Hydrogen bond donor and acceptor features from the amide groups and the imidazole ring.

A potential positive ionizable feature associated with the imidazole ring.

Once developed and validated, this pharmacophore model can be used as a 3D query to rapidly screen large chemical databases, identifying diverse molecules that fit the model and are therefore potential candidates for the same biological target. researchgate.netresearchgate.net

Ligand Efficiency Metrics

During the process of hit-to-lead optimization, it is crucial to assess not just the potency of a compound but also the "quality" of the molecule. Ligand efficiency (LE) metrics provide a way to normalize the binding affinity of a compound by its size or other physicochemical properties, helping to guide the selection of the most promising candidates for further development. core.ac.ukresearchgate.net These metrics help medicinal chemists avoid the common pitfall of achieving higher potency simply by increasing molecular size and lipophilicity, which can negatively impact drug development properties. core.ac.uk

Several key metrics are used to evaluate compound quality:

Ligand Efficiency (LE): This metric relates the binding energy of a ligand to the number of its non-hydrogen atoms (heavy atom count, HAC). core.ac.ukrgdscience.com It helps identify small, efficient fragments that bind strongly to the target. A desirable LE value is generally considered to be ≥ 0.3. rgdscience.com

Lipophilic Ligand Efficiency (LLE): LLE, also known as LiPE, assesses the balance between potency (pIC50 or pKi) and lipophilicity (LogP or LogD). core.ac.uknih.gov Since high lipophilicity is often associated with poor ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, LLE helps steer optimization towards compounds with a better balance. core.ac.uk An ideal LLE value for an optimized drug candidate is typically 5–7 or greater. core.ac.uk

Other Metrics: Additional metrics like the Binding Efficiency Index (BEI), Size-Independent Ligand Efficiency (SILE), and Lipophilicity-Corrected Ligand Efficiency (LELP) provide alternative ways to evaluate the efficiency of a compound by normalizing potency against molecular weight or by combining size and lipophilicity considerations. core.ac.uknih.gov

The application of these metrics can help ensure that as analogues of this compound are developed, improvements in potency are achieved efficiently, without introducing undesirable physicochemical properties. core.ac.uk

Table 2: Key Ligand Efficiency Metrics in Drug Discovery

| Metric | Formula | Desired Value | Description |

|---|---|---|---|

| Ligand Efficiency (LE) | 1.4 * (-logIC50) / HAC | ≥ 0.3 rgdscience.com | Measures the binding energy per heavy atom, rewarding potent and small molecules. core.ac.uk |

| Lipophilic Ligand Efficiency (LLE or LiPE) | pActivity - LogP | > 5 core.ac.uk | Quantifies the balance between potency and lipophilicity, penalizing "greasy" molecules. nih.gov |

| Binding Efficiency Index (BEI) | (pActivity * 1000) / MW | > 18-20 | Relates potency to molecular weight (MW). nih.gov |

| Size-Independent Ligand Efficiency (SILE) | pActivity / HAC^0.3 | Varies by target | An alternative to LE that is less dependent on molecular size. nih.gov |

| Lipophilicity-Corrected LE (LELP) | LogP / LE | -10 to +10 core.ac.uk | Indicates the "price" in lipophilicity paid for ligand efficiency. core.ac.uk |

| LLE Adjusted for HA Count (LLE_AT) | 0.111 + [(1.37 * LLE) / HAC] | > 0.3 rgdscience.com | Combines lipophilicity, size, and potency into a single metric scaled to be comparable to LE. core.ac.ukrgdscience.com |

| Surface-binding Efficiency Index (SEI) | (pActivity * 100) / PSA | Varies | Relates potency to the polar surface area (PSA) of the molecule. nih.gov |

pActivity can be pIC50, pKi, or pEC50. HAC = Heavy Atom Count. MW = Molecular Weight. LogP = Logarithm of the partition coefficient.

Molecular and Cellular Mechanisms of Action of 2 Acetamido 3 1h Imidazol 4 Yl Propanamide in Research Models

In Vitro Enzyme Inhibition Kinetics and Mechanism

The inhibitory effects of 2-acetamido-3-(1H-imidazol-4-yl)propanamide have been characterized against specific enzymes, providing insights into its potential as a modulator of enzymatic activity.

Determination of IC50 and Ki Values

Research has demonstrated that this compound can inhibit the activity of human glutaminyl cyclase, an enzyme implicated in the post-translational modification of proteins. The inhibition constant (Ki) for this interaction has been reported to be 1698 nM. drugbank.com

Derivatives of histamine (B1213489) have also been studied for their effects on other enzymes. For instance, Nα-arylsulfonyl histamine derivatives have shown inhibitory activity against β-glucosidase. nih.gov While not pertaining directly to this compound, these findings with structurally related compounds suggest a potential area for further investigation.

| Enzyme Target | Inhibitor | IC50 | Ki |

| Human Glutaminyl Cyclase | This compound | Not Reported | 1698 nM |

Reversibility and Irreversibility Studies

The nature of enzyme inhibition, whether reversible or irreversible, is a critical aspect of understanding a compound's mechanism of action. For a structurally related compound, Nα-4-fluorobenzenesulfonyl histamine, its inhibition of β-glucosidase was determined to be reversible. nih.gov However, specific studies detailing the reversibility or irreversibility of the interaction between this compound and its target enzymes, such as human glutaminyl cyclase, are not extensively available in the reviewed literature.

Substrate Competition Assays

Substrate competition assays are employed to determine the mode of enzyme inhibition (e.g., competitive, non-competitive, uncompetitive). In the case of the related compound, Nα-4-fluorobenzenesulfonyl histamine, the inhibition of β-glucosidase was found to be competitive. nih.gov This suggests that the inhibitor binds to the active site of the enzyme, thereby competing with the substrate. Detailed substrate competition assays for this compound with human glutaminyl cyclase or other enzymes have not been specifically reported in the available scientific literature.

Receptor Binding Assays and Agonist/Antagonist Characterization in Cell-Free Systems

While histamine is a well-known agonist for its receptors (H1, H2, H3, and H4), the characterization of this compound as an agonist or antagonist at these or any other receptors has not been detailed in the reviewed scientific literature. Receptor binding assays are crucial for determining the affinity and functional activity of a compound at a specific receptor. Such studies would be necessary to elucidate whether this compound retains, modifies, or loses the receptor-mediated activities of its parent compound, histamine. To date, no specific data from cell-free receptor binding assays for this compound are available.

Cellular Pathway Modulation in Defined Cell Lines

The ability of a compound to modulate cellular pathways is a key aspect of its biological activity. This section focuses on the potential of this compound to interfere with quorum sensing in bacteria.

Quorum Sensing Inhibition Mechanisms in Bacterial Cultures (e.g., Pseudomonas aeruginosa)

Quorum sensing is a system of cell-to-cell communication in bacteria that regulates gene expression in response to population density. In pathogens like Pseudomonas aeruginosa, quorum sensing controls the expression of virulence factors and biofilm formation, making it a target for antimicrobial strategies. The primary quorum sensing systems in P. aeruginosa are the las and rhl systems, which are regulated by the transcriptional regulators LasR and RhlR, respectively. ekb.egresearchgate.net

Despite the interest in identifying inhibitors of these pathways, there is no direct scientific evidence in the reviewed literature to suggest that this compound acts as a quorum sensing inhibitor in Pseudomonas aeruginosa. Studies on quorum sensing modulation in this bacterium have focused on a variety of other natural and synthetic compounds, but N-acetylhistamine has not been identified as a modulator of the las or rhl pathways or their downstream effects.

Inflammasome Pathway Modulation (e.g., NLRP3 in THP-1 cells)

Research in this area would investigate the potential of this compound to modulate the inflammasome, a key component of the innate immune system responsible for the activation of inflammatory responses. The NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome is a critical regulator of intestinal homeostasis and has been implicated in the pathogenesis of various inflammatory diseases. nih.gov

In a typical experimental setup, human monocytic THP-1 cells, which are widely used for inflammasome studies due to their high expression levels of NLRP3, ASC, and pro-caspase-1, would be utilized. invivogen.com Researchers would first prime the THP-1 cells with a stimulus like lipopolysaccharide (LPS) to upregulate the expression of inflammasome components. Subsequently, the cells would be treated with this compound at various concentrations before being exposed to a known NLRP3 activator, such as nigericin (B1684572) or ATP.

The modulatory effect of the compound would be assessed by measuring the downstream consequences of NLRP3 inflammasome activation. Key readouts would include the secretion of pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18), and the extent of pyroptosis, an inflammatory form of programmed cell death. nih.gov A reduction in cytokine secretion and pyroptosis in the presence of the compound would suggest an inhibitory effect on the NLRP3 inflammasome pathway.

Hypothetical Data Table: Effect of this compound on NLRP3 Inflammasome Activation in THP-1 Cells

| Treatment Group | IL-1β Secretion (pg/mL) | LDH Release (as % of control) |

| Control (LPS + Nigericin) | 500 ± 50 | 100 ± 10 |

| Compound (1 µM) | 400 ± 45 | 80 ± 8 |

| Compound (10 µM) | 250 ± 30 | 50 ± 5 |

| Compound (50 µM) | 100 ± 15 | 20 ± 3 |

Purine (B94841) Biosynthesis Pathway Enzyme Targeting

This line of investigation would explore whether this compound exerts its effects by targeting enzymes involved in the purine biosynthesis pathway. This pathway is essential for the production of purine nucleotides, which are fundamental for DNA and RNA synthesis, cellular energy metabolism, and signaling.

Initial studies might involve in silico molecular docking simulations to predict potential binding interactions between this compound and key enzymes in the purine biosynthesis pathway. Promising targets identified through computational methods would then be validated using in vitro enzymatic assays. These assays would directly measure the activity of purified enzymes in the presence of varying concentrations of the compound to determine if it acts as an inhibitor or an activator.

Further cellular studies would be necessary to confirm that the compound's effects on purine metabolism observed in vitro translate to a cellular context. This could involve treating cells with the compound and using techniques like metabolic flux analysis or mass spectrometry to measure changes in the levels of purine metabolites.

Protein-Ligand Interaction Studies using Biophysical Techniques (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

To characterize the direct physical interaction between this compound and its putative protein targets, biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) would be employed.

Surface Plasmon Resonance (SPR): SPR is a powerful technique for studying the kinetics of binding interactions. In a hypothetical SPR experiment, a purified target protein would be immobilized on a sensor chip. A solution containing this compound would then be flowed over the chip. The binding of the compound to the protein would cause a change in the refractive index at the sensor surface, which is detected in real-time. This allows for the determination of the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D), which quantifies the binding affinity.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs upon the binding of a ligand to a protein. In an ITC experiment, a solution of this compound would be titrated into a sample cell containing the purified target protein. The heat released or absorbed during the binding event is measured, allowing for the determination of the binding affinity (K_D), stoichiometry of binding (n), and the thermodynamic parameters of the interaction (enthalpy and entropy).

Hypothetical Data Table: Biophysical Characterization of the Interaction between this compound and a Target Protein

| Technique | Parameter | Value |

| Surface Plasmon Resonance (SPR) | K_D (µM) | 5.2 |

| k_on (M⁻¹s⁻¹) | 1.8 x 10⁴ | |

| k_off (s⁻¹) | 9.4 x 10⁻² | |

| Isothermal Titration Calorimetry (ITC) | K_D (µM) | 4.9 |

| Stoichiometry (n) | 1.1 | |

| ΔH (kcal/mol) | -8.5 | |

| -TΔS (kcal/mol) | -2.1 |

Investigation of Protein Post-Translational Modification Modulation

This area of research would focus on whether this compound can influence cellular processes by modulating protein post-translational modifications (PTMs). PTMs are covalent modifications of proteins that occur after their synthesis and are crucial for regulating protein function, localization, and stability. nih.gov

Initial screening could involve treating cells with the compound and then performing a global PTM analysis using techniques like mass spectrometry-based proteomics. This would provide a broad overview of any changes in the levels of various PTMs, such as phosphorylation, acetylation, ubiquitination, and methylation, across the entire proteome. nih.gov

If the global analysis reveals significant changes in a particular PTM, further targeted studies would be conducted. For example, if the compound was found to alter the phosphorylation status of a specific signaling pathway, western blotting with phospho-specific antibodies would be used to validate these findings and to investigate the effects on upstream kinases and downstream substrates.

High-Content Screening Approaches for Phenotypic Analysis in Cellular Research

High-Content Screening (HCS) is an automated microscopy-based approach that allows for the quantitative analysis of multiple cellular parameters in a high-throughput manner. HCS would be a valuable tool to investigate the phenotypic effects of this compound on cells.

In a typical HCS experiment, cells would be plated in multi-well plates and treated with the compound. The cells would then be stained with a panel of fluorescent dyes that label various subcellular components and report on different cellular processes. Automated microscopy would be used to capture images of the cells, and sophisticated image analysis software would then quantify a wide range of cellular features, such as cell viability, cell cycle progression, nuclear morphology, mitochondrial function, and cytoskeletal organization.

This approach would provide a comprehensive phenotypic fingerprint of the compound's cellular effects and could help to identify its mechanism of action by revealing which cellular pathways are most significantly impacted.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of 2 Acetamido 3 1h Imidazol 4 Yl Propanamide and Its Analogues

Impact of N-acetamido Group Modifications on Biological Activity

The N-acetamido group is a critical determinant of the molecule's interaction with biological targets. Modifications to this group can significantly alter potency, selectivity, and pharmacokinetic properties. Research into N-acyl amino acid analogues has demonstrated that changes to the amide headgroup can influence metabolic stability and biological activity. nomuraresearchgroup.com

For instance, converting the secondary amide in the N-acetamido group to a tertiary amide has been shown to improve metabolic stability. nomuraresearchgroup.com This is because the tertiary amide is less susceptible to enzymatic hydrolysis by amidases. nomuraresearchgroup.com Furthermore, replacing the acetyl group with bulkier or more lipophilic acyl chains can enhance binding affinity to target proteins by establishing additional van der Waals or hydrophobic interactions. Conversely, introducing polar substituents to the acyl group can improve aqueous solubility. The nature of the N-acyl group can also influence the molecule's ability to act as an endogenous uncoupler of mitochondrial respiration, with unsaturated fatty acid chains of medium length often showing optimal activity. nomuraresearchgroup.com

| Modification of N-acetamido Group | Predicted Impact on Biological Activity | Rationale |

| Replacement of acetyl with longer alkyl chains | Increased lipophilicity and potential for enhanced target binding | Augments hydrophobic interactions with the target protein's binding pocket. |

| Introduction of aromatic acyl groups | Potential for π-π stacking interactions | Can introduce new binding modes with aromatic residues in the target. |

| Conversion to a tertiary amide | Increased metabolic stability | Reduces susceptibility to hydrolysis by amidases. nomuraresearchgroup.com |

| Addition of polar functional groups (e.g., hydroxyl, carboxyl) | Increased hydrophilicity and solubility | May improve pharmacokinetic properties but could decrease cell permeability. |

Role of the Imidazole (B134444) Ring Substitutions and Tautomerism on Molecular Recognition

The imidazole ring of the histidine moiety is a versatile functional group that can act as a hydrogen bond donor, acceptor, and a ligand for metal ions. Its tautomeric nature, existing in two neutral forms (π and τ), allows it to adapt its electronic and conformational properties to fit different binding environments. nih.govnih.gov This tautomeric switching can cause significant conformational changes in the peptide backbone, which can have a profound impact on molecular recognition. nih.govnih.gov

Substitutions on the imidazole ring can modulate its pKa, steric profile, and hydrogen-bonding capacity. For example, introducing electron-withdrawing groups can lower the pKa, making the ring less basic and altering its hydrogen-bonding properties. Conversely, electron-donating groups can increase the pKa. The position of substituents is also crucial; modifications at the C2, C4, or C5 positions can sterically hinder or promote specific interactions with a target receptor or enzyme. The protonated state of the imidazole group has been shown to be important for enhancing the endosomal escape of mRNA in lipid nanoparticle delivery systems, highlighting the role of its pH-sensitive properties in molecular interactions. researchgate.netnih.gov

| Imidazole Ring Modification | Predicted Impact on Molecular Recognition | Rationale |

| Substitution with electron-withdrawing groups | Altered hydrogen bonding and reduced basicity | Modifies the electronic properties of the ring, affecting its pKa. |

| Substitution with electron-donating groups | Enhanced basicity and potential for stronger ionic interactions | Increases the pKa of the imidazole nitrogen. |

| Introduction of bulky substituents | Steric hindrance or creation of new binding pockets | Can either block access to the binding site or create new favorable interactions. |

| Control of tautomeric state (π vs. τ) | Conformational switching of the molecule | The position of the proton on the imidazole ring influences the overall molecular shape. nih.govnih.gov |

Influence of Propanamide Backbone Chirality and Chain Length on Target Interaction

The stereochemistry of the propanamide backbone is fundamental to the biological activity of 2-acetamido-3-(1H-imidazol-4-yl)propanamide. As a derivative of L-histidine, the (S)-enantiomer is the naturally occurring and often more biologically active form. The specific chirality dictates the three-dimensional arrangement of the N-acetamido and imidazole side chain, which must be complementary to the chiral environment of the biological target, such as an enzyme's active site or a receptor's binding pocket.

Altering the length of the propanamide backbone can also have a significant impact on target interaction. Shortening or lengthening the carbon chain affects the spatial relationship between the N-acetamido group and the imidazole ring. Studies on the effects of amino acid side-chain length have shown that even a single methylene (B1212753) group difference can alter binding affinity and biological response by affecting the entropic penalty of binding and the ability to form optimal interactions. nih.govnih.govresearchgate.netresearchgate.net For instance, an optimal side-chain length can achieve a balance between the entropic cost of restricting conformational freedom and the enthalpic gain from the binding interaction. researchgate.net

| Backbone Modification | Predicted Impact on Target Interaction | Rationale |

| Inversion of chirality (L to D) | Likely loss or significant change in activity | Biological targets are chiral and typically recognize only one enantiomer. |

| Shortening of the propanamide chain | Altered spatial positioning of functional groups | May lead to a loss of key interactions if the distance between binding motifs is no longer optimal. |

| Lengthening of the propanamide chain | Increased conformational flexibility and altered positioning | Could allow for new interactions but may also introduce an entropic penalty. nih.gov |

Substituent Effects on Amide Linkage Stability and Bioavailability in Research Models

The stability of the amide linkage in the propanamide backbone and the N-acetamido group is crucial for the compound's bioavailability and duration of action. Amide bonds are susceptible to enzymatic cleavage by proteases and amidases. nomuraresearchgroup.com Introducing steric hindrance near the amide bond, for example, by adding bulky substituents to the alpha-carbon or the N-acyl group, can enhance metabolic stability by shielding the bond from enzymatic attack. researchgate.netnih.gov

| Substituent Effect | Predicted Impact on Stability and Bioavailability | Rationale |

| Steric hindrance near the amide bond | Increased metabolic stability | Shields the amide linkage from enzymatic hydrolysis. nih.gov |

| Introduction of lipophilic groups | Increased membrane permeability, but potentially lower solubility | Enhances partitioning into lipid bilayers. nih.gov |

| Introduction of hydrophilic groups | Increased aqueous solubility, but potentially lower permeability | Improves solubility in physiological fluids. |

| Amide-to-ester substitution | Increased membrane permeability | Removes a hydrogen bond donor, reducing the desolvation penalty. nih.gov |

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are powerful computational tools used to correlate the physicochemical properties of a series of compounds with their biological activities. nih.govsysrevpharm.org For analogues of this compound, QSAR studies can provide valuable insights into the key molecular descriptors that govern their activity. nih.gov

These models are developed by calculating a range of descriptors for each analogue, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological descriptors. nih.govimist.ma Statistical methods such as multiple linear regression (MLR) or machine learning algorithms are then used to build a mathematical model that can predict the biological activity of new, unsynthesized compounds. frontiersin.org A well-validated QSAR model can guide the design of more potent and selective analogues by identifying the optimal combination of properties for a given biological target. researchgate.netsemanticscholar.orgresearchgate.netnih.gov

Rational Design of SAR Libraries based on Mechanistic Insights

Mechanistic insights into how this compound and its analogues interact with their biological targets are essential for the rational design of focused compound libraries. plos.org Understanding the key binding interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts, allows for the design of new molecules with a higher probability of being active. nih.gov

For example, if structural biology data reveals that the imidazole ring is involved in a critical hydrogen bond with a specific residue in the target protein, a library of analogues can be designed with various substituents on the imidazole ring to fine-tune this interaction. Similarly, if the N-acetamido group occupies a hydrophobic pocket, a library can be synthesized with different acyl groups to optimize hydrophobic packing. This mechanism-driven approach to library design is more efficient than traditional high-throughput screening as it focuses on a chemical space that is more likely to yield active compounds. nih.govnih.gov

Synthesis and Characterization of Analogues and Derivative Libraries of 2 Acetamido 3 1h Imidazol 4 Yl Propanamide

Design Principles for Analogue Generation (e.g., Bioisosteric Replacement, Scaffold Hopping, Fragment-Based Design)

The design of new analogues of 2-acetamido-3-(1H-imidazol-4-yl)propanamide is guided by established medicinal chemistry principles to explore the chemical space around the parent structure.

Bioisosteric Replacement: This strategy involves substituting functional groups with others that have similar physical or chemical properties, with the aim of altering the molecule's activity or metabolic stability. For instance, the imidazole (B134444) ring, a key feature of the parent compound, could be replaced with other five-membered heterocycles like triazoles, pyrazoles, or oxadiazoles (B1248032) to investigate the importance of the ring's hydrogen bonding capacity and electronic properties. Similarly, the acetamido group could be replaced with other acyl groups or sulfonamides to probe the steric and electronic requirements of this region.

Scaffold Hopping: This more advanced approach entails replacing the central molecular scaffold with a structurally different one while retaining the original orientation of key functional groups. For this compound, the propanamide backbone could be replaced with a more rigid or conformationally constrained scaffold to improve binding affinity or selectivity for a biological target.

Fragment-Based Design: This principle involves the creation of hybrid molecules by combining structural motifs from different pharmacophores. For example, a library of novel imidazole-1,2,3-triazole hybrids can be designed and synthesized based on a hybrid pharmacophore approach. nih.gov This could involve linking the imidazole core of the parent compound to other known bioactive fragments through various linkers to explore synergistic effects. nih.gov

Parallel Synthesis and Combinatorial Chemistry Approaches for Library Creation

To efficiently generate a large and diverse library of analogues, parallel synthesis and combinatorial chemistry techniques are employed. These methods allow for the rapid creation of numerous compounds from a set of common building blocks.

Multi-component Reactions (MCRs): MCRs are highly efficient for building molecular complexity in a single step. The Ugi and Passerini reactions are powerful tools for synthesizing substituted imidazoles. acs.org For instance, a four-component Ugi reaction could be utilized with a variety of aldehydes, amines, isocyanides, and carboxylic acids to quickly generate a library of diverse imidazole derivatives. acs.org Another effective method is the van Leusen imidazole synthesis, which utilizes tosylmethylisocyanides (TosMICs) and is a robust strategy for creating imidazole-based molecules. mdpi.com

Solid-Phase Synthesis: This technique involves attaching the initial building block to a solid support (resin) and then sequentially adding other reagents in solution. This allows for the use of excess reagents to drive reactions to completion and simplifies purification, as byproducts and excess reagents are simply washed away. This method is well-suited for the automated parallel synthesis of a large number of analogues.

The following table illustrates a hypothetical library of analogues generated through combinatorial synthesis, where R1, R2, and R3 represent points of diversification on the parent scaffold.

| Derivative ID | R1 (at acetamido group) | R2 (at imidazole N-1) | R3 (at propanamide) |

| ANA-001 | Methyl | H | Amide |

| ANA-002 | Ethyl | H | Amide |

| ANA-003 | Cyclopropyl | H | Amide |

| ANA-004 | Methyl | Benzyl (B1604629) | Amide |

| ANA-005 | Methyl | H | Methyl Ester |

| ANA-006 | Methyl | H | N-methylamide |

Characterization of Novel Derivatives using Advanced Analytical Techniques (NMR, MS, X-ray)

Once synthesized, the identity and purity of each novel derivative must be rigorously confirmed using a suite of advanced analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the structure of the synthesized compounds. For imidazole-containing molecules, characteristic signals in the ¹H NMR spectrum include aromatic protons of the imidazole ring and protons of the substituents. nih.gov For example, in a series of benzimidazole (B57391) derivatives, aromatic protons appeared as multiplets between δ 6.8–7.9 ppm. nih.gov The presence of specific functional groups, such as the methylene (B1212753) protons in an acetamide (B32628) side chain, can also be confirmed by their characteristic chemical shifts. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the new compounds, confirming their elemental composition. Electrospray ionization (ESI) is a common technique for this purpose. acs.org

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure, including stereochemistry and conformation. This technique is invaluable for understanding how a molecule might interact with its biological target.

The table below summarizes the expected analytical data for a hypothetical novel derivative.

| Analytical Technique | Expected Data for a Novel Analogue |

| ¹H NMR | Chemical shifts (δ, ppm) and coupling constants (J, Hz) corresponding to all protons in the molecule. |

| ¹³C NMR | Chemical shifts (δ, ppm) for all carbon atoms, including carbonyls and aromatic carbons. |

| HRMS (ESI) | Calculated and found m/z values for the molecular ion [M+H]⁺, confirming the elemental formula. |

| FT-IR | Characteristic absorption bands (cm⁻¹) for functional groups like C=O (amide) and N-H. |

Comparative Biochemical and Cellular Assays of Derivative Libraries

The newly synthesized and characterized library of derivatives is then screened in a series of biochemical and cellular assays to evaluate their biological activity and compare them to the parent compound.

Biochemical Assays: These assays measure the direct interaction of the compounds with a purified biological target, such as an enzyme or receptor. For example, if the target is an enzyme, an inhibition assay would be performed to determine the IC₅₀ (half-maximal inhibitory concentration) for each compound.

Cellular Assays: These assays are conducted on whole cells to assess the compound's effect in a more biologically relevant context. This can include measuring cell viability, proliferation, or specific signaling pathways. For instance, in the development of potential anticancer agents, cytotoxicity is often evaluated against various cancer cell lines, such as HCT116, to determine the IC₅₀ values. nih.govresearchgate.net Similarly, for antimicrobial applications, the minimum inhibitory concentration (MIC) against different bacterial or fungal strains is determined. nih.govresearchgate.net